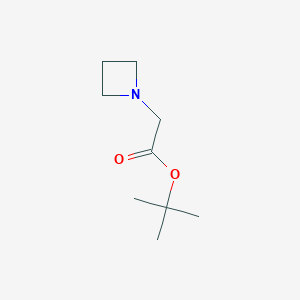
2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Vue d'ensemble
Description
2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, also known as 4-chloro-2-hydroxy-6-methoxyacetophenone, is a chemical compound with a molecular formula of C10H9ClO3. It is a colorless solid that has a melting point of 93-94 °C. 4-chloro-2-hydroxy-6-methoxyacetophenone is widely used in organic synthesis and pharmaceuticals. It is used as a starting material in the synthesis of various pharmaceuticals, such as antipsychotics, anxiolytics, and anticonvulsants.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Inhibition of these enzymes can lead to the inhibition of certain metabolic pathways, which can lead to the inhibition of certain physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone in laboratory experiments include its availability and low cost. Additionally, it is relatively easy to synthesize, and it can be used as a starting material for the synthesis of various pharmaceuticals, such as antipsychotics, anxiolytics, and anticonvulsants. The main limitation of using 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone in laboratory experiments is that its mechanism of action is not well understood.
Orientations Futures
For research on 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone and its derivatives could lead to the development of new pharmaceuticals and other compounds. Additionally, further research into the uses of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone in the synthesis of dyes and pigments could lead to the development of new products. Finally, further research into the use of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone in the synthesis of heterocyclic compounds could lead to the development of new compounds with potential medicinal properties.
Méthodes De Synthèse
The synthesis of 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone is typically achieved through the reaction of 4-chloroacetophenone with 2-hydroxy-4,6-dimethoxyphenol in the presence of an acid catalyst. The reaction is typically carried out at a temperature of 80-90°C for a period of 6-8 hours. The product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone has been widely used in scientific research. It has been used as a starting material for the synthesis of various pharmaceuticals, such as antipsychotics, anxiolytics, and anticonvulsants. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and pyridines. In addition, 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanoneydroxy-6-methoxyacetophenone has been used in the synthesis of various dyes and pigments.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-20-12-8-14(19)16(15(9-12)21-2)13(18)7-10-3-5-11(17)6-4-10/h3-6,8-9,19H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISXICBFOMHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351015 | |
| Record name | ST057628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone | |
CAS RN |
477334-58-0 | |
| Record name | ST057628 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-CHLOROPHENYL)-1-(2-HYDROXY-4,6-DIMETHOXYPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![{[4-(2-Methylpropyl)phenyl]methyl}(propyl)amine](/img/structure/B6333141.png)



